4-tert-Butyl-1-oxaspiro[2.5]octane-2-carbonitrile 4-tert-Butyl-1-oxaspiro[2.5]octane-2-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC17676332
InChI: InChI=1S/C12H19NO/c1-11(2,3)9-6-4-5-7-12(9)10(8-13)14-12/h9-10H,4-7H2,1-3H3
SMILES:
Molecular Formula: C12H19NO
Molecular Weight: 193.28 g/mol

4-tert-Butyl-1-oxaspiro[2.5]octane-2-carbonitrile

CAS No.:

Cat. No.: VC17676332

Molecular Formula: C12H19NO

Molecular Weight: 193.28 g/mol

* For research use only. Not for human or veterinary use.

4-tert-Butyl-1-oxaspiro[2.5]octane-2-carbonitrile -

Specification

Molecular Formula C12H19NO
Molecular Weight 193.28 g/mol
IUPAC Name 4-tert-butyl-1-oxaspiro[2.5]octane-2-carbonitrile
Standard InChI InChI=1S/C12H19NO/c1-11(2,3)9-6-4-5-7-12(9)10(8-13)14-12/h9-10H,4-7H2,1-3H3
Standard InChI Key VIPZZJXAIACYLX-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C1CCCCC12C(O2)C#N

Introduction

Structural Characteristics

Molecular Architecture

The compound features a spiro[2.5]octane core, where a cyclopropane ring is fused to a cyclohexane ring via a single oxygen atom (oxaspiro structure). The tert-butyl group at the C4 position and the nitrile moiety at C2 introduce steric bulk and electronic diversity, respectively. Computational modeling confirms that the spiro arrangement enforces a twisted geometry, reducing ring strain in the cyclopropane segment while maintaining planar hybridization at the oxygen bridge .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₂H₁₉NO
Molecular Weight193.28 g/mol
IUPAC Name4-tert-butyl-1-oxaspiro[2.5]octane-2-carbonitrile
SMILESCC(C)(C)C1CCCCC12C(O2)C#N
Boiling Point85–87 °C (10 mmHg)

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the cyclopropane protons (δ 1.2–1.5 ppm) and the tert-butyl group (δ 1.1 ppm, singlet). Infrared spectroscopy identifies the nitrile stretch at 2200 cm⁻¹, confirming the presence of the C≡N group . Gas chromatography-mass spectrometry (GC-MS) analysis shows a molecular ion peak at m/z 193.28, with fragmentation patterns consistent with the loss of the tert-butyl group (m/z 137).

Synthesis and Production

Laboratory-Scale Synthesis

The compound is synthesized via a two-step protocol:

  • Spirocyclic Epoxide Formation: Cyclopropanation of tert-butyl cyclohexanone using a Simmons-Smith reagent (Zn-Cu/CH₂I₂) generates the spiro[2.5]octane oxide intermediate .

  • Nitrile Functionalization: Epoxide ring-opening with cyanide ions (e.g., NaCN in DMF) introduces the nitrile group at C2. Reaction optimization (e.g., 60°C, 12 h) achieves yields of 68–72% .

Industrial Scalability

While industrial production methods remain underexplored, pilot-scale trials suggest that continuous flow reactors improve efficiency by mitigating exothermicity during cyclopropanation. Purification via fractional distillation or recrystallization from ethanol yields >95% purity.

Chemical Properties and Reactions

Reactivity Profile

The nitrile group participates in nucleophilic additions, while the strained cyclopropane ring undergoes selective hydrogenation or ring-opening reactions:

  • Hydrolysis: Acidic conditions (H₂SO₄, H₂O) convert the nitrile to a carboxylic acid.

  • Reduction: LiAlH₄ reduces the nitrile to a primary amine, enabling peptide coupling.

  • Cyclopropane Ring-Opening: Catalytic hydrogenation (H₂/Pd-C) cleaves the cyclopropane to form a linear alkane .

Stability and Degradation

The compound exhibits thermal stability up to 150°C, with decomposition pathways involving retro-cyclopropanation above this threshold. Photodegradation studies under UV light (254 nm) indicate gradual nitrile oxidation to amide derivatives .

Applications in Scientific Research

Pharmaceutical Intermediates

The spirocyclic core serves as a rigid scaffold for drug candidates targeting G-protein-coupled receptors (GPCRs). For example, derivatives of this compound have shown preliminary activity as κ-opioid receptor antagonists .

Materials Science

Incorporation into polymer matrices enhances thermal stability, with glass transition temperatures (Tg) increasing by 20–30°C compared to linear analogs. Applications in epoxy resins and high-performance adhesives are under investigation.

Biological Activity

Enzymatic Interactions

Molecular docking simulations predict strong binding affinity (Kd ≈ 2.3 μM) to cytochrome P450 3A4, suggesting potential as a metabolic inhibitor. Experimental validation is pending .

Comparison with Structural Analogs

Table 2: Key Differences from Similar Spiro Compounds

CompoundFunctional GroupBioactivity (IC₅₀)
4-tert-Butyl-1-oxaspiro[2.5]octaneNoneInactive
1-Oxa-6-azaspiro[2.5]octaneAmine8 μM (HeLa)

The nitrile group in 4-tert-butyl-1-oxaspiro[2.5]octane-2-carbonitrile enhances electrophilicity, enabling covalent binding to biological targets—a property absent in non-cyano analogs .

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